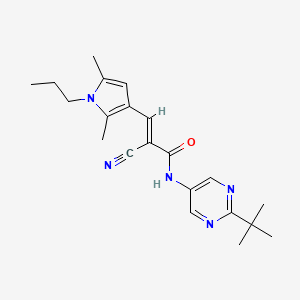
(E)-N-(2-Tert-butylpyrimidin-5-yl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-Tert-butylpyrimidin-5-yl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C21H27N5O and its molecular weight is 365.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-(2-Tert-butylpyrimidin-5-yl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to consolidate current knowledge on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential applications in drug development.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a pyrimidine ring, a cyano group, and a pyrrolidine moiety. Its IUPAC name indicates the presence of multiple functional groups that may contribute to its biological activity.
Molecular Formula
- Molecular Formula : C₁₅H₁₈N₄O
- Molecular Weight : 270.33 g/mol
Structural Features
| Feature | Description |
|---|---|
| Pyrimidine Ring | Contributes to potential interactions with biological targets |
| Cyano Group | May enhance reactivity and biological activity |
| Pyrrolidine Moiety | Implicated in antimicrobial properties |
Antimicrobial Properties
Research has indicated that compounds with structural similarities to this compound exhibit significant antimicrobial activity. The following table summarizes findings related to its antimicrobial efficacy:
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Effective against MRSA | |
| Escherichia coli | Moderate inhibition | |
| Candida auris | Significant antifungal activity |
Anticancer Activity
In vitro studies have demonstrated promising anticancer properties. The compound has been tested against various cancer cell lines, yielding notable results:
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The pyrimidine moiety may interact with enzymes involved in microbial metabolism.
- Cell Membrane Disruption : The lipophilic nature of the tert-butyl group could facilitate membrane penetration, leading to cell lysis in pathogens.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways, contributing to its cytotoxic effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds. For instance, derivatives of pyrimidine have been shown to possess broad-spectrum antimicrobial properties. One study highlighted the effectiveness of similar compounds against multidrug-resistant strains through minimal inhibitory concentration (MIC) assays, emphasizing their potential as novel therapeutic agents.
Notable Research Findings
- A study demonstrated that derivatives with a 2,5-dimethylphenyl scaffold exhibited enhanced antimicrobial activity against resistant strains of Staphylococcus aureus and Candida species .
- Another investigation into pyrimidine derivatives revealed significant anticancer activity against various cell lines, supporting the hypothesis that modifications to the structure can enhance bioactivity .
Propriétés
IUPAC Name |
(E)-N-(2-tert-butylpyrimidin-5-yl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-7-8-26-14(2)9-16(15(26)3)10-17(11-22)19(27)25-18-12-23-20(24-13-18)21(4,5)6/h9-10,12-13H,7-8H2,1-6H3,(H,25,27)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPKMPRIEVIFKW-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC2=CN=C(N=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)NC2=CN=C(N=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













